![molecular formula C12H13N3O2 B2557835 7-Amino-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione CAS No. 1798663-89-4](/img/structure/B2557835.png)
7-Amino-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
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Overview
Description
7-Amino-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione (7-ADP) is an organic compound that belongs to the family of benzodiazepines. It is a heterocyclic compound that is composed of seven carbon atoms, two nitrogen atoms, and five oxygen atoms. 7-ADP has been studied extensively in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
Scientific Research Applications
Pharmacological Potential
Research has demonstrated the exploration of pyrrolo[2,1-c][1,4]benzodiazepine derivatives as potential anxiolytic agents. For instance, studies involving derivatives like (+)-1,2,3,11a-tetrahydro-10-methyl-5H-pyrrolol[2,1-c][1,4]benzodiazepine-5,11)10H)-dione have led to clinical trials assessing their anxiolytic effectiveness. These compounds have shown rapid metabolism, hinting at their significant pharmacological activity (Wright et al., 1978).
Chemical Synthesis and Reactivity
The synthesis of novel derivatives has been a key area of research, aiming to explore the structural flexibility and reactivity of the pyrrolo[2,1-c][1,4]benzodiazepine backbone. Studies have successfully synthesized N-substituted benzodiazepine derivatives, revealing insights into their low affinity for certain receptors, such as the 5-HT1A receptor, which is crucial for understanding their anxiolytic potential (Kossakowski et al., 1997). Additionally, the solid-phase synthesis of these compounds has been explored, offering a rapid and efficient method for generating diverse derivatives with potential biological activities (Kamal et al., 2001).
Mechanism of Action
Target of Action
Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are responsible for inhibitory neurotransmission and contribute to an overall reduction in neuronal excitability .
Mode of Action
Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
By enhancing GABAergic inhibition, benzodiazepines decrease the firing rate of critical neurons in the brain’s arousal system, leading to a decrease in the arousal of the cortical and limbic systems .
Pharmacokinetics
Benzodiazepines are well absorbed orally and are extensively distributed in the body. They are metabolized in the liver and excreted mainly in the urine .
Result of Action
The enhancement of GABA activity results in the sedative and anxiolytic effects that benzodiazepines are known for .
Action Environment
The action, efficacy, and stability of benzodiazepines can be influenced by various factors, including the individual’s age, liver function, and presence of other medications .
properties
IUPAC Name |
2-amino-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-7-3-4-9-8(6-7)12(17)15-5-1-2-10(15)11(16)14-9/h3-4,6,10H,1-2,5,13H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHUXFHNWXKSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(C=C(C=C3)N)C(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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